

The Pharmacokinetics and Brain Penetration of TAK-041: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-041, also known as NBI-1065846, is an investigational, orally available small molecule that acts as a potent and selective agonist of the G protein-coupled receptor 139 (GPR139).[1] [2] GPR139 is an orphan receptor highly expressed in the central nervous system (CNS), particularly in the habenula, a key brain region implicated in reward, motivation, and the pathophysiology of schizophrenia.[2][3] Preclinical studies have suggested the potential of **TAK-041** in treating the negative and cognitive symptoms associated with schizophrenia.[3][4] This technical guide provides a comprehensive overview of the pharmacokinetics and brain penetration of **TAK-041**, compiling available data from clinical and preclinical studies.

Pharmacokinetics

A Phase 1 clinical trial (NCT02748694) evaluated the safety, tolerability, and pharmacokinetics of **TAK-041** in healthy volunteers and patients with stable schizophrenia.[5][6] The study consisted of single rising dose (SRD) and multiple rising dose (MRD) cohorts.[5]

Clinical Pharmacokinetics in Healthy Volunteers and Schizophrenia Patients

TAK-041 exhibited a nearly linear pharmacokinetic profile with rapid absorption.[5] A long half-life ranging from 170 to 302 hours was observed across all tested doses.[5] The bioavailability



of the tablet formulation was found to be similar to that of an oral suspension, and no significant food effect was detected.[5] Interestingly, systemic exposure to **TAK-041** was 22-30% lower in patients with schizophrenia compared to healthy volunteers.[5]

Table 1: Summary of Phase 1 Single Rising Dose (SRD) Study Design in Healthy Volunteers[6]

Cohort	Dose of TAK-041 (Oral Suspension)
1 & 2	5 mg, 10 mg, 20 mg, 40 mg (alternating panel)
3	80 mg (sequential panel)
4	120 mg (sequential panel)
5	160 mg (sequential panel)

Table 2: Summary of Phase 1 Multiple Rising Dose (MRD) Study Design in Healthy Volunteers[6]

Cohort	Loading Dose (Day 1)	Maintenance Dose (Days 8, 15, 22)
1	40 mg	20 mg
2	80 mg	40 mg
3	120 mg	60 mg
4	160 mg	80 mg

Table 3: Summary of Phase 1 Multiple Dose Study Design in Patients with Stable Schizophrenia[6]

Loading Dose (Day 1)	Maintenance Dose (Days 8, 15, 22)
160 mg	80 mg

Note: Specific Cmax and AUC values for each cohort were not publicly available in the reviewed literature.



Brain Penetration

The ability of a CNS-targeted drug to cross the blood-brain barrier is critical for its efficacy. The brain penetration of **TAK-041** has been confirmed in humans through Positron Emission Tomography (PET) imaging studies.[7]

Human PET Imaging

A study in healthy volunteers utilized the radiotracer [11C]-(+)-PHNO, an agonist for dopamine D2/D3 receptors, to assess the in-vivo occupancy of **TAK-041** and its effects on the dopamine system.[1][7] The study demonstrated that **TAK-041** enters the human brain and engages with GPR139, leading to a modulation of endogenous dopamine release.[7] Pre-treatment with **TAK-041** significantly attenuated the d-amphetamine-induced reduction in [11C]PHNO binding potential in the putamen and ventral striatum, with a greater effect observed at a 40 mg dose compared to a 20 mg dose.[7]

Preclinical Evidence

In vivo studies in BALB/c mice, a strain known to exhibit social interaction deficits, showed that **TAK-041** administration led to a GPR139-agonist-dependent modulation of habenula cell activity and rescued these social deficits.[2] Furthermore, microdialysis studies in rodents have demonstrated that pre-treatment with **TAK-041** can attenuate the amphetamine-induced increase in extracellular dopamine release in the nucleus accumbens.[7]

Experimental Protocols Phase 1 Clinical Trial (NCT02748694) Protocol[5][6]

- Study Design: A four-part study including single rising doses and multiple rising doses in healthy adults, an evaluation of tablet versus oral suspension bioavailability, and a multipledose study in patients with stable schizophrenia.
- Participants: Healthy adult volunteers and adults with a diagnosis of stable schizophrenia.
- Dosing:
 - SRD (Healthy Volunteers): Oral suspension of TAK-041 at doses of 5, 10, 20, 40, 80, 120, and 160 mg.



- MRD (Healthy Volunteers): Loading doses of 40, 80, 120, and 160 mg followed by maintenance doses of 20, 40, 60, and 80 mg, respectively.
- Schizophrenia Patients: A loading dose of 160 mg followed by a maintenance dose of 80 mg.
- Pharmacokinetic Sampling: Blood samples were collected at predetermined time points to characterize the pharmacokinetic profile of TAK-041. Specific time points were not detailed in the available literature.
- Bioanalytical Method: Plasma concentrations of TAK-041 were measured using a validated analytical method.

Human PET Imaging Study Protocol[7]

- Participants: Ten healthy volunteers.
- Radiotracer: [11C]-(+)-PHNO, a dopamine D2/D3 receptor agonist.
- Study Design: Each participant underwent three PET scans: a baseline scan, a scan after administration of d-amphetamine (0.5 mg/kg), and a scan after pre-treatment with a single oral dose of TAK-041 (20 mg or 40 mg) followed by d-amphetamine (0.5 mg/kg).
- Imaging Protocol:
 - PET scans were performed to measure the binding potential of [11C]-(+)-PHNO in various brain regions.
 - The attenuation of the d-amphetamine-induced reduction in radiotracer binding was used as a pharmacodynamic biomarker of **TAK-041** activity.
- Pharmacokinetic Sampling: Venous blood samples were collected during the post-dose PET scans for pharmacokinetic analysis of TAK-041.
- Bioanalytical Method: Plasma concentrations of TAK-041 were measured by HPLC with tandem mass spectrometry.



Preclinical In Vivo Microdialysis Protocol (Rodents)[7][8] [9][10][11]

- Animals: Rodents (specific strain and species may vary between studies).
- Surgical Procedure:
 - Anesthetize the animal (e.g., with isoflurane).
 - Secure the animal in a stereotaxic frame.
 - Implant a guide cannula targeting the nucleus accumbens.
 - Allow for a post-operative recovery period.
- · Microdialysis Procedure:
 - Insert a microdialysis probe through the guide cannula.
 - Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 μL/min).
 - Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of dopamine levels.
 - Administer TAK-041 (route and dose dependent on the study design).
 - Continue collecting dialysate samples to measure changes in extracellular dopamine concentrations.
- Analytical Method:
 - Analyze the collected dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to quantify dopamine levels.

Signaling Pathway and Experimental Workflows GPR139 Signaling Pathway



TAK-041 exerts its effects by activating GPR139. The primary signaling cascade initiated by GPR139 activation involves the Gq/11 family of G proteins.[8][9][10] This leads to the activation of phospholipase $C\beta$ (PLC β), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). [11][12] IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration.[11] This signaling pathway ultimately modulates the activity of downstream effectors such as adenylyl cyclase and G-protein-coupled inwardly rectifying potassium (GIRK) channels.[8][9][10]



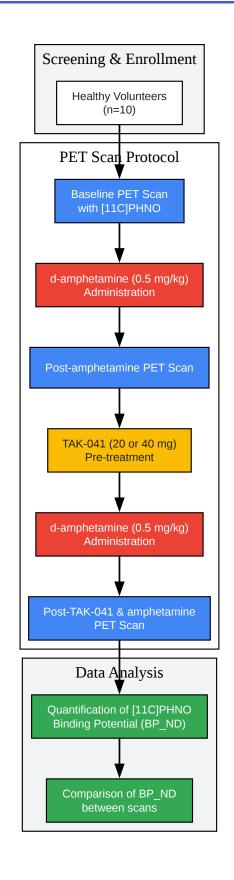
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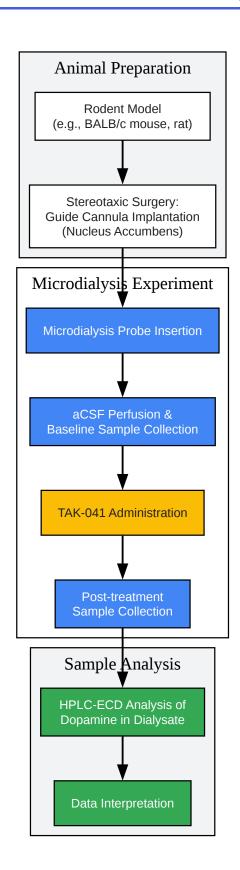
Caption: GPR139 signaling cascade initiated by **TAK-041**.

Experimental Workflow: Human PET Imaging

The workflow for the human PET imaging study involved a multi-scan protocol to assess the pharmacodynamic effects of **TAK-041** on dopamine release.







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